molecular formula C4H12Si4 B14287066 CID 22235104

CID 22235104

Katalognummer: B14287066
Molekulargewicht: 172.48 g/mol
InChI-Schlüssel: WQQFEVQTFBAFTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 22235104” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 22235104 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the compound in a laboratory setting.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions: CID 22235104 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their chemical structure and purity.

Wissenschaftliche Forschungsanwendungen

CID 22235104 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various complex molecules. In biology, it may be used in studies related to enzyme inhibition or protein interactions. In medicine, this compound could be explored for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals.

Wirkmechanismus

The mechanism of action of CID 22235104 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects at the molecular level. The pathways involved may include enzymatic reactions, signal transduction, or other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 22235104 can be identified using chemical structure databases such as PubChem. These compounds may share structural similarities and exhibit comparable chemical properties.

Uniqueness: this compound is unique due to its specific chemical structure and reactivity. Comparing it with similar compounds helps highlight its distinct features and potential advantages in various applications.

Conclusion

This compound is a compound with significant scientific interest due to its unique chemical properties and wide range of applications

Eigenschaften

Molekularformel

C4H12Si4

Molekulargewicht

172.48 g/mol

InChI

InChI=1S/C4H12Si4/c1-5-6(2)8(4)7(5)3/h1-4H3

InChI-Schlüssel

WQQFEVQTFBAFTL-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1[Si]([Si]([Si]1C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.